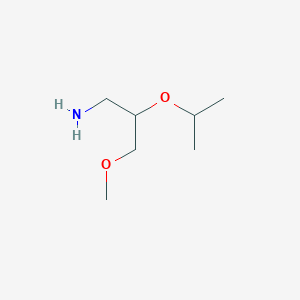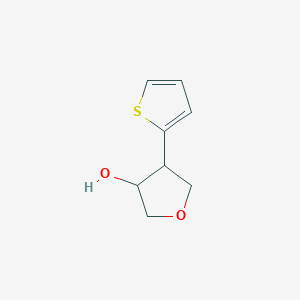
4-(Thiophen-2-YL)oxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-YL)oxolan-3-OL is a heterocyclic compound that contains both a thiophene ring and an oxolane ring The thiophene ring is a five-membered ring containing one sulfur atom, while the oxolane ring is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-YL)oxolan-3-OL can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with oxolane derivatives under specific reaction conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, which can then be further reacted with oxolane derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-YL)oxolan-3-OL undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-YL)oxolan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-YL)oxolan-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a five-membered ring containing one sulfur atom.
Oxolane: A five-membered ring containing one oxygen atom.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position.
Uniqueness
4-(Thiophen-2-YL)oxolan-3-OL is unique due to the presence of both thiophene and oxolane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-thiophen-2-yloxolan-3-ol |
InChI |
InChI=1S/C8H10O2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2 |
InChI Key |
DYWRQYDUBQVMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


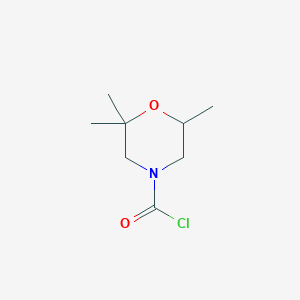
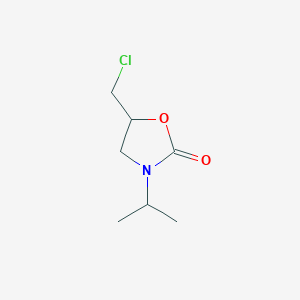
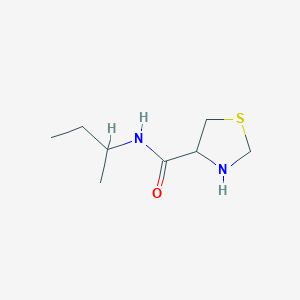

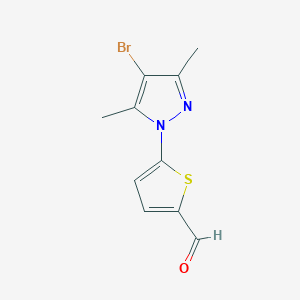
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
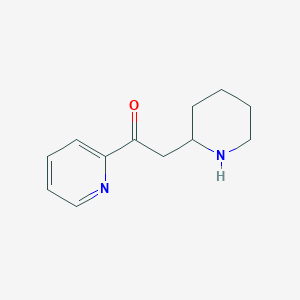
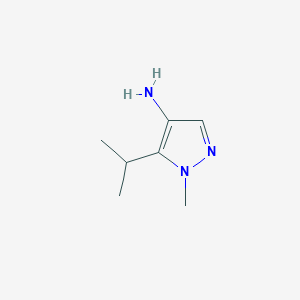
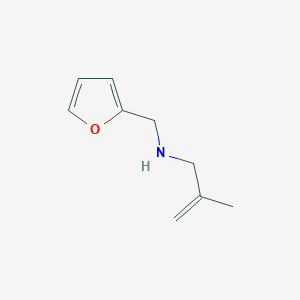
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
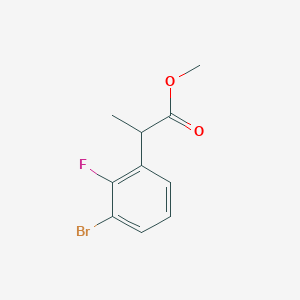
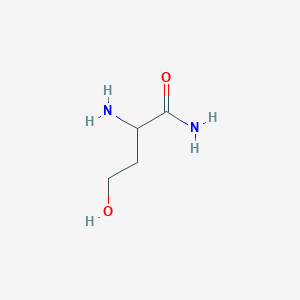
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
